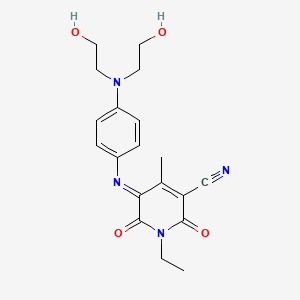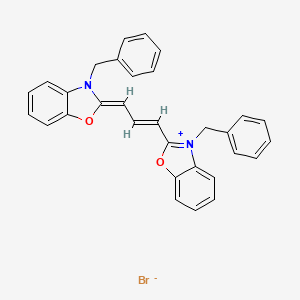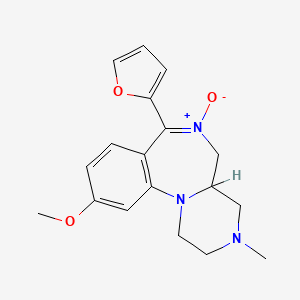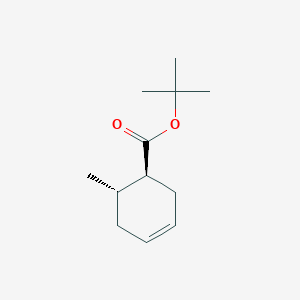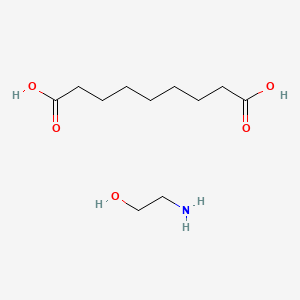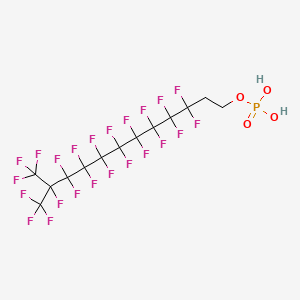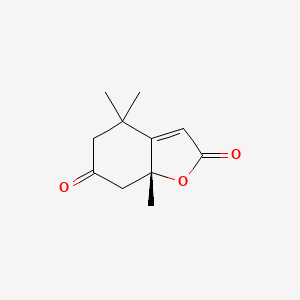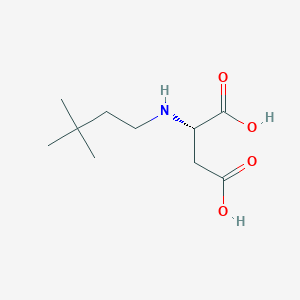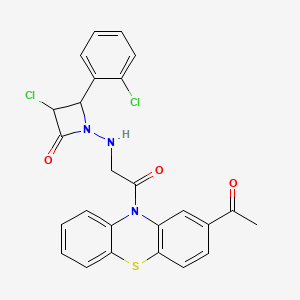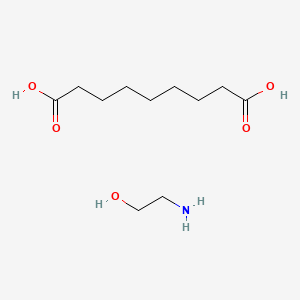
Einecs 282-177-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of azelaic acid, 2-aminoethanol complex involves the reaction of azelaic acid with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The process may involve heating the reactants in a suitable solvent and maintaining the reaction mixture at a specific temperature for a certain period .
Industrial Production Methods
Industrial production of azelaic acid, 2-aminoethanol complex follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The production process is optimized to ensure cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Azelaic acid, 2-aminoethanol complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The complex can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of azelaic acid, 2-aminoethanol complex include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of azelaic acid, 2-aminoethanol complex depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Azelaic acid, 2-aminoethanol complex has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Azelaic acid, 2-aminoethanol complex is investigated for its therapeutic properties and potential use in treating various medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of azelaic acid, 2-aminoethanol complex involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to azelaic acid, 2-aminoethanol complex include:
Azelaic acid: A dicarboxylic acid with various applications in medicine and industry.
2-Aminoethanol: An organic compound used in the production of surfactants and other chemicals.
Uniqueness
Azelaic acid, 2-aminoethanol complex is unique due to its specific combination of azelaic acid and 2-aminoethanol, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where the individual components alone may not be as effective .
Eigenschaften
CAS-Nummer |
91672-03-6 |
|---|---|
Molekularformel |
C11H23NO5 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
2-aminoethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);4H,1-3H2 |
InChI-Schlüssel |
GJSOOBSPTVBJGX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)N |
Verwandte CAS-Nummern |
94108-49-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
